(2E)-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-(3,4-dimethoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-(3,4-dimethoxyphenyl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-(3,4-dimethoxyphenyl)prop-2-enamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Dimethoxyphenyl Group: This is achieved through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Formation of the Acrylamide Moiety: The final step involves the addition of the acrylamide group, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-(3,4-dimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
(2E)-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-(3,4-dimethoxyphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-(3,4-dimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-(3,4-dimethoxyphenyl)prop-2-enamide: shares structural similarities with other thieno[3,4-c]pyrazole derivatives.
Dimethoxyphenyl derivatives: Compounds with similar phenyl groups also exhibit comparable properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
(E)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-20(2,3)23-19(14-11-27-12-15(14)22-23)21-18(24)9-7-13-6-8-16(25-4)17(10-13)26-5/h6-10H,11-12H2,1-5H3,(H,21,24)/b9-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEUMPDLPWDIRO-VQHVLOKHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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